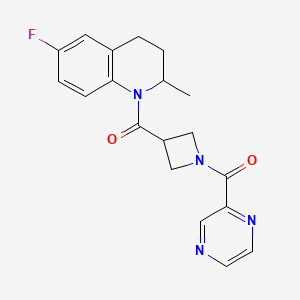

(3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

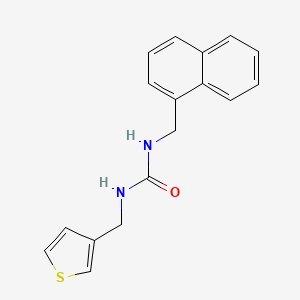

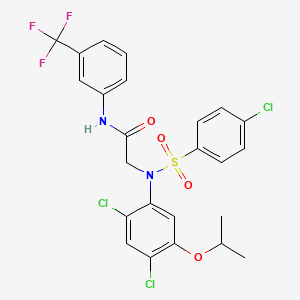

The compound (3-(6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule. It contains a 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline moiety, an azetidin-1-yl group, and a pyrazin-2-yl methanone group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple cyclic structures and functional groups. The 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline moiety contains a four-membered nitrogen-containing ring (tetrahydroquinoline) with a fluorine atom and a methyl group attached . The azetidin-1-yl group is a three-membered nitrogen-containing ring (azetidine), and the pyrazin-2-yl methanone group contains a six-membered nitrogen-containing ring (pyrazine) with a methanone functional group .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom could potentially influence its polarity and reactivity. The compound is described as a white to yellowish crystalline low melting solid .Scientific Research Applications

Scientific Research Applications

1. Anticancer Activity

Novel Schiff bases and azo dyes derived from pyranoquinoline analogs have demonstrated promising anticancer activity in various human tumor cell lines, including MCF-7 breast cancer, HepG2 liver cancer, and HCT-116 colon carcinoma. This suggests that compounds with similar structures could have potential as anticancer therapies (Saeed, Alneyadi, & Abdou, 2020).

2. Antibacterial Agents

Quinoline and naphthyridine derivatives, particularly those with azetidine moieties, have shown effective antibacterial properties against both Gram-positive and Gram-negative bacteria. These findings indicate potential applications in developing new antibacterial agents (Frigola et al., 1994).

3. Enzyme Inhibition

The detailed active site configuration of methanol dehydrogenase from Methylophilus W3A1, refined to reveal the configuration of its redox cofactor pyrroloquinoline quinone (PQQ), suggests potential applications in designing enzyme inhibitors or modulators for biochemical research or therapeutic purposes (Xia et al., 1999).

4. Opioid Receptor Affinity

Compounds like metopon and unique derivatives have shown high affinity and selectivity for opioid receptors, suggesting potential research applications in understanding opioid receptor mechanisms and developing new analgesics (McLaughlin et al., 1995).

5. Chemical Synthesis and Design

The synthesis and structural analysis of various compounds, such as tetrahydroquinoline derivatives, offer insights into chemical design principles that could be applied to the development of new materials or chemical probes for scientific research (Li, 2013).

Properties

IUPAC Name |

(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-(pyrazine-2-carbonyl)azetidin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN4O2/c1-12-2-3-13-8-15(20)4-5-17(13)24(12)18(25)14-10-23(11-14)19(26)16-9-21-6-7-22-16/h4-9,12,14H,2-3,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAQXGIQPGBNQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(N1C(=O)C3CN(C3)C(=O)C4=NC=CN=C4)C=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyphenyl)-2-(2-methyl-1,1-dioxido-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B3012500.png)

![Spiro[8-oxabicyclo[3.2.1]octane-3,2'-oxirane]](/img/structure/B3012501.png)

![N-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3012511.png)

![1-[(4-fluorophenyl)methyl]-3,7,9-trimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4, 3-h]purine-6,8-dione](/img/structure/B3012521.png)

![2-(4-ethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B3012523.png)